molecular formula C18H14N4OS B2357325 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide CAS No. 1203087-32-4

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2357325
M. Wt: 334.4
InChI Key: ANRBKFKPFFWUKV-UHFFFAOYSA-N
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Description

“N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide” is a compound that contains a pyrazole ring and a thiazole ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole is a heterocyclic compound that consists of a five-membered ring containing both sulfur and nitrogen .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide” is not provided in the available resources.

Scientific Research Applications

Antibacterial and Antifungal Agents

  • Promising Antibacterial Activity : Certain analogs of the compound show significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating potential as an antibacterial agent (Palkar et al., 2017).
  • Antimicrobial Screening : Some derivatives have been tested for in-vitro antibacterial activity against various pathogenic microorganisms, showing promising results (Idrees et al., 2019).

Anticancer Applications

  • Anticancer Potential : Various derivatives demonstrate notable anticancer activity, particularly against breast cancer cells, highlighting their potential in cancer treatment (Senthilkumar et al., 2021).
  • Apoptosis-Promoting Effect : Some compounds in this class have been evaluated for cytotoxicity and apoptotic activity, showing potent effects against cancer cell lines (Liu et al., 2019).

Other Applications

  • Synthesis and Characterization : There's ongoing research in synthesizing and characterizing new derivatives, which is crucial for understanding their potential applications (Kumara et al., 2018).
  • Antifungal Activity : Several derivatives have been synthesized and tested for antifungal activity, showing moderate to excellent activities against phytopathogenic fungi (Du et al., 2015).

properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-12-11-16(22(21-12)13-7-3-2-4-8-13)20-17(23)18-19-14-9-5-6-10-15(14)24-18/h2-11H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRBKFKPFFWUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide

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